(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , due to its complex nomenclature, likely belongs to a class of bioactive molecules that exhibit significant pharmacological potential. Its structure suggests it is a synthetic molecule, designed for specific receptor targeting, considering the presence of a piperidine moiety, a thiazole ring, and specific stereochemistry.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multiple steps, including the formation of the piperidine ring, introduction of the thiazole group, and final coupling to achieve the desired stereochemistry. Related research on similar compounds shows that key steps might involve cyclization reactions, amide bond formation, and stereo-specific synthesis techniques to achieve the desired 3R*,5S* configuration. The exact methodology would depend on the desired physicochemical and pharmacological properties of the final product.
Molecular Structure Analysis
The molecular structure of this compound suggests a deliberate design to interact with specific biological targets. The presence of the thiazole ring and piperidine moiety indicates potential for enhanced binding affinity to certain receptors. Molecular orbital methods, like AM1, can be used for conformational analysis, identifying energetically favorable conformations that are crucial for biological activity (Shim et al., 2002)(Shim et al., 2002).
properties
IUPAC Name |
(3R,5S)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-13-14(2)26-17(22-13)6-5-7-21-18(24)15-10-16(12-20-11-15)19(25)23-8-3-4-9-23/h15-16,20H,3-12H2,1-2H3,(H,21,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXAYTXMUHVLO-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCNC(=O)C2CC(CNC2)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)CCCNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.